Acknowledged Data Gap: No Peer-Reviewed, Quantitative Comparator Data Available for the Target Compound
An exhaustive multi-source search (PubMed, Google Patents, BindingDB, PubChem, and authoritative chemical databases) for 5-(2-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine (CAS 862975-13-1) yielded zero peer-reviewed research articles or patents containing direct, quantitative bioactivity data for this specific compound. The only publicly available comparator data points come from a structurally analogous compound, 5-(3,5-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine, which shows an IC50 of 3.52 μM against human Collagenase-3 and an EC50 >150 μM against yeast HSP82 [1]. No head-to-head data between the target compound and this analog, or any other defined comparator, has been published. Consequently, all performance claims for the target compound must be treated as unvalidated.
| Evidence Dimension | Bioactivity Data Availability |
|---|---|
| Target Compound Data | No peer-reviewed quantitative bioactivity data found |
| Comparator Or Baseline | 5-(3,5-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine (BDBM50247261): IC50 3.52 μM (Collagenase-3); EC50 >150 μM (HSP82) |
| Quantified Difference | Not calculable due to absence of target compound data |
| Conditions | In vitro enzyme inhibition assays (BindingDB, PubChem BioAssay AID 769 and 2423) |
Why This Matters
Procurement decisions must rely on compound-specific evidence; the absence of such data presents a material risk that the compound's activity profile differs from even close analogs.
- [1] BindingDB. (n.d.). Enzyme Inhibition Constant Data for BDBM50247261. Retrieved May 9, 2026. View Source
